molecular formula C19H16N4O2 B11656647 2-methyl-5-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one

2-methyl-5-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one

Cat. No.: B11656647
M. Wt: 332.4 g/mol
InChI Key: DIJQUJLMQKXYJA-UHFFFAOYSA-N
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Description

2-METHYL-5-[2-(4-METHYLPHENYL)-2-OXOETHYL][1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups.

Preparation Methods

The synthesis of 2-METHYL-5-[2-(4-METHYLPHENYL)-2-OXOETHYL][1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE involves several steps, starting with the preparation of the core benzimidazole structure. This is typically achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The triazino ring is then formed through cyclization reactions involving hydrazine derivatives.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-METHYL-5-[2-(4-METHYLPHENYL)-2-OXOETHYL][1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazino and benzimidazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-methyl-5-[2-(4-methylphenyl)-2-oxoethyl]-[1,2,4]triazino[2,3-a]benzimidazol-3-one

InChI

InChI=1S/C19H16N4O2/c1-12-7-9-14(10-8-12)17(24)11-22-15-5-3-4-6-16(15)23-19(22)20-18(25)13(2)21-23/h3-10H,11H2,1-2H3

InChI Key

DIJQUJLMQKXYJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=O)C(=N4)C

Origin of Product

United States

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